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molecular formula C16H16N2O B8747584 4,4'-Dimethylbenzil hydrazone

4,4'-Dimethylbenzil hydrazone

Cat. No. B8747584
M. Wt: 252.31 g/mol
InChI Key: VHYVIHRQIHHMFV-UHFFFAOYSA-N
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Patent
US04009022

Procedure details

To a hot solution of 10 g 4,4'-dimethylbenzil in 20 ml of ethanol is added 2.1 g of hydrazine hydrate. After a few minutes at reflux, a solid begins to crystallize. Heating is continued for 10 min. and the solution cooled slowly to 0° C. The solid is filtered off and washed with cold ethanol. The product is recrystallized from ethanol. Yield 7.1 g. M.P. 137°-140°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]([C:12]2[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=2)=[O:11])=O)=[CH:4][CH:3]=1.O.[NH2:20][NH2:21]>C(O)C>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[N:20][NH2:21])[C:10]([C:12]2[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=2)=[O:11])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)C
Name
Quantity
2.1 g
Type
reactant
Smiles
O.NN
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After a few minutes at reflux
CUSTOM
Type
CUSTOM
Details
to crystallize
TEMPERATURE
Type
TEMPERATURE
Details
Heating
FILTRATION
Type
FILTRATION
Details
The solid is filtered off
WASH
Type
WASH
Details
washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
The product is recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
CC1=CC=C(C=C1)C(C(=O)C1=CC=C(C=C1)C)=NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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